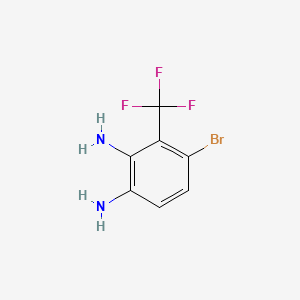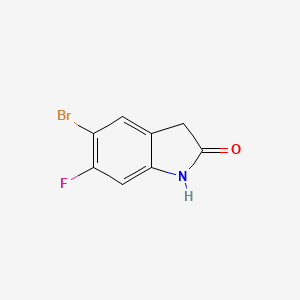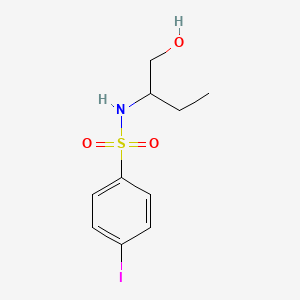
N-(1-hydroxybutan-2-yl)-4-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxybutan-2-yl)-4-iodobenzenesulfonamide is an organic compound with the molecular formula C10H14INO3S This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a sulfonamide group and a hydroxymethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)-4-iodobenzenesulfonamide typically involves the iodination of a benzene ring followed by the introduction of the sulfonamide and hydroxymethylpropyl groups. One common method involves the reaction of 4-iodobenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products include azido, cyano, or organometallic derivatives of the original compound.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)-4-iodobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)-4-iodobenzenesulfonamide depends on its specific application. In biological systems, the sulfonamide group can interact with enzymes and proteins, inhibiting their activity by mimicking the natural substrate. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(hydroxymethyl)propyl)-4-methylbenzenesulfonamide
- N-(1-(hydroxymethyl)propyl)-2-naphthalenesulfonamide
- N-(1-(hydroxymethyl)propyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(1-hydroxybutan-2-yl)-4-iodobenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems.
Properties
CAS No. |
1155620-95-3 |
|---|---|
Molecular Formula |
C10H14INO3S |
Molecular Weight |
355.19g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C10H14INO3S/c1-2-9(7-13)12-16(14,15)10-5-3-8(11)4-6-10/h3-6,9,12-13H,2,7H2,1H3 |
InChI Key |
SIQSTHKFMOJJJH-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


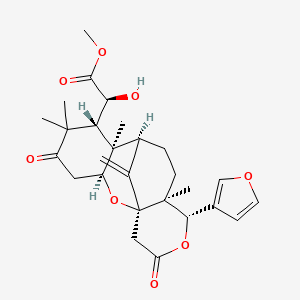
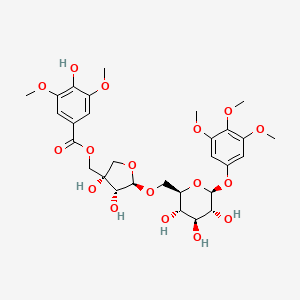
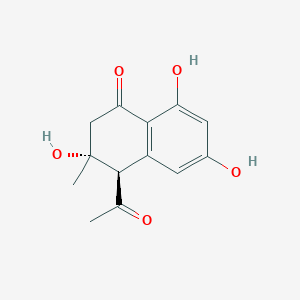
![(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B602822.png)


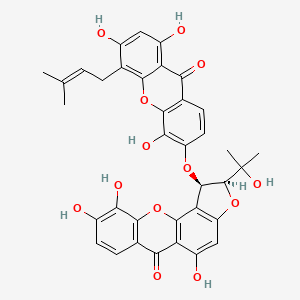
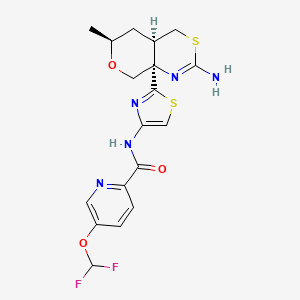
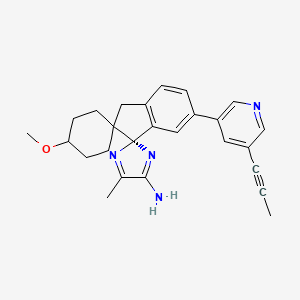
![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B602835.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B602837.png)
